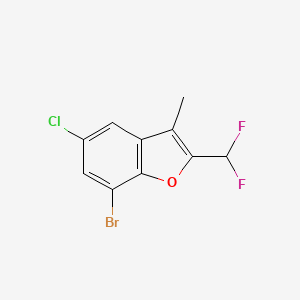

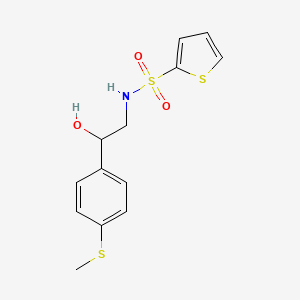

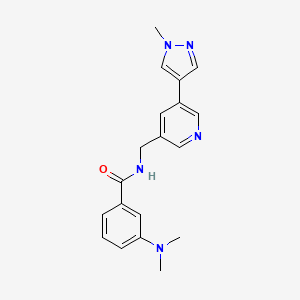

![molecular formula C17H17NO4S B2411758 N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide CAS No. 2034250-47-8](/img/structure/B2411758.png)

N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. It also includes understanding how these properties influence the compound’s behavior in different environments .Scientific Research Applications

Alpha-1-Adrenoceptor Ligand : N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, a compound structurally similar to N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide, has been identified as an alpha(1)-adrenoceptor ligand. It shows alpha(1A) agonism and alpha(1B) and alpha(1D) antagonism, indicating potential uses in targeting specific receptors (Altenbach et al., 2002).

Sulfonamide Derivatives : Studies on the synthesis and biological activity of N-substituted derivatives of tetrahydrofuran-2-ylmethylamine, related to the core structure of N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide, revealed the synthesis of various derivatives with potential biological activities (Aziz‐ur‐Rehman et al., 2014).

Heterocyclization of Arenesulfonamides : Research on the heterocyclization of arenesulfonamides, structurally similar to N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide, has been conducted, focusing on reactions leading to N-arylsulfonyl-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes and other oxidation products. These studies contribute to the understanding of the chemical behavior of such sulfonamides (Kas’yan et al., 2005).

Novel α1-Adrenoceptor Agent : N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, maleate (ABT-866) has been identified as a novel α1-adrenoceptor agent with mixed pharmacological properties. Its activity in the α1A-adrenoceptor subtype presents a unique profile that may be beneficial for specific medical applications (Buckner et al., 2002).

Synthesis and Biological Activity of Sulfa Drugs : Sulfonamides, structurally related to N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide, have been synthesized and evaluated for their biological activities. This research adds to the understanding of the potential therapeutic applications of sulfonamide derivatives (Rehman et al., 2019).

α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor Potentiator : N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide, a compound with a similar core structure to N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide, has been identified as a potent AMPA receptor potentiator. This indicates potential applications in cognitive enhancement (Shaffer et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c19-23(20,11-9-14-4-2-1-3-5-14)18-12-16-6-7-17(22-16)15-8-10-21-13-15/h1-8,10,13,18H,9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSDGJCPPCIOLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2411677.png)

![2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2411683.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2411696.png)

![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)